2-(bromomethyl)-1,3,5-trichlorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,3,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXSDYSZXAATIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromomethyl 1,3,5 Trichlorobenzene
Nucleophilic Substitution Reactions at the Benzylic Position
The carbon-bromine bond in the bromomethyl group is susceptible to cleavage, allowing for nucleophilic substitution reactions. This reactivity is typical for benzylic halides, which can undergo substitution through both SN1 and SN2 mechanisms. The stability of the potential benzylic carbocation intermediate, due to resonance with the benzene (B151609) ring, can favor SN1 pathways, while the primary nature of the carbon atom also allows for direct backside attack by a nucleophile in an SN2 mechanism. However, the presence of three electron-withdrawing chlorine atoms on the aromatic ring has a significant impact on these pathways.
Kinetics and Regioselectivity in Substitution Processes
The kinetics of nucleophilic substitution at the benzylic position of 2-(bromomethyl)-1,3,5-trichlorobenzene are strongly influenced by the electronic effects of the three chlorine substituents. These halogen atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect reduces the electron density of the entire molecule, including the benzylic carbon.
Conversely, for a potential SN1 reaction, the formation of a benzylic carbocation as the rate-determining step would be significantly disfavored. The strong inductive electron withdrawal by the three chlorine atoms would destabilize the positive charge on the benzylic carbon, thereby increasing the activation energy for carbocation formation. Therefore, SN1 pathways are generally not favored for this substrate under typical nucleophilic substitution conditions.
Regioselectivity in substitution processes involving this compound is straightforward, with the reaction occurring exclusively at the benzylic carbon of the bromomethyl group. The C-Br bond is significantly more reactive towards nucleophiles than the C-Cl bonds on the aromatic ring. Aromatic nucleophilic substitution on the trichlorobenzene ring would require much harsher conditions and a different mechanistic pathway (such as an SNAr mechanism), which is not competitive under the conditions used for benzylic substitution.
Table 1: Predicted Relative Rates of SN2 Substitution for Substituted Benzyl (B1604629) Bromides
| Substituent on Benzene Ring | Electronic Effect | Predicted Relative Rate |
|---|---|---|
| -OCH₃ (para) | Electron-donating | Faster |
| -CH₃ (para) | Electron-donating | Faster |
| -H | Neutral | Reference |
| -Cl (para) | Electron-withdrawing | Slower |
| -NO₂ (para) | Strongly electron-withdrawing | Slower |
| -Cl (1,3,5) | Strongly electron-withdrawing | Significantly Slower |
Pathways for Azide Formation from Bromomethyl Compounds
The synthesis of benzyl azides from benzyl bromides is a common and synthetically useful transformation. The reaction of this compound with an azide salt, typically sodium azide (NaN₃), proceeds via a nucleophilic substitution mechanism. Given the electronic properties of the substrate, this reaction is expected to follow an SN2 pathway.
The azide ion (N₃⁻) is a good nucleophile and will attack the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step. The general mechanism is as follows:
N₃⁻ + Cl₃C₆H₂CH₂Br → [N₃···CH₂(C₆H₂Cl₃)···Br]⁻ (transition state) → Cl₃C₆H₂CH₂N₃ + Br⁻
Common solvents for this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are polar aprotic solvents that can solvate the cation of the azide salt while leaving the azide anion relatively free and highly nucleophilic. The reaction is typically carried out at room or slightly elevated temperatures. One-pot procedures where the benzyl azide is generated in situ and immediately used in a subsequent reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also common for similar benzylic bromides nih.gov.
Formation of Carbon-Heteroatom Bonds (C-N, C-S, C-O)
The reactivity of the bromomethyl group in this compound allows for the formation of a variety of carbon-heteroatom bonds through nucleophilic substitution.
C-N Bond Formation: Besides the use of azide, other nitrogen nucleophiles can be employed. Amines (primary, secondary, and ammonia) can react with this compound to form the corresponding substituted benzylamines. These reactions also typically proceed via an SN2 mechanism. The use of a base is often required to neutralize the HBr byproduct that is formed. The Gabriel synthesis, involving the use of potassium phthalimide followed by hydrolysis or hydrazinolysis, provides a classic method for the preparation of primary benzylamines from benzyl halides tcichemicals.com.
C-S Bond Formation: Sulfur nucleophiles, such as thiols (RSH) or their conjugate bases, thiolates (RS⁻), are excellent nucleophiles and react readily with benzylic bromides. The reaction of this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt, will yield the corresponding thioether (benzyl sulfide).
C-O Bond Formation: Oxygen nucleophiles, such as alkoxides (RO⁻) or carboxylates (RCOO⁻), can also displace the bromide to form ethers and esters, respectively. The Williamson ether synthesis, for example, involves the reaction of an alkoxide with a primary alkyl halide. Similarly, reaction with a carboxylate salt will lead to the formation of a benzylester. These reactions are generally carried out in a suitable solvent under basic conditions.
Table 2: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | Benzyl Azide |
| Amine | Ammonia (NH₃) | Primary Benzylamine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Phenyl Sulfide |
| Alkoxide | Sodium Ethoxide (NaOEt) | Benzyl Ethyl Ether |
| Carboxylate | Sodium Acetate (NaOAc) | Benzyl Acetate |
Electrophilic Aromatic Substitution Reactivity of the Trichlorobenzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. However, the reactivity of the aromatic ring is highly dependent on the nature of the substituents already present.
Influence of Halogen Substituents on Ring Activation and Deactivation
Halogen substituents, including chlorine, have a dual electronic effect on the aromatic ring:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network. This effect is deactivating, meaning it makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene stackexchange.com.
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the pi system of the benzene ring through resonance. This effect donates electron density to the ring, particularly at the ortho and para positions. This resonance donation can stabilize the carbocation intermediate (arenium ion) formed during electrophilic attack at these positions.
In the case of chlorine (and bromine), the inductive electron-withdrawing effect is stronger than the resonance electron-donating effect. Consequently, chlorine is a deactivating group for electrophilic aromatic substitution. In this compound, the presence of three chlorine atoms significantly deactivates the aromatic ring, making it much less reactive towards electrophiles than benzene or even chlorobenzene. The cumulative inductive effect of the three chlorine atoms makes the ring highly electron-poor.
Despite being deactivating, the resonance effect of the chlorine atoms directs incoming electrophiles to the ortho and para positions. This is because the resonance donation of electron density, although weaker than the inductive withdrawal, preferentially stabilizes the arenium ion intermediates formed from ortho and para attack.
Potential for Further Ring Functionalization
The 1,3,5-substitution pattern of the chlorine atoms on the benzene ring of this compound leaves three equivalent unsubstituted positions (carbons 2, 4, and 6, if the bromomethyl group is at an unnumbered position for the purpose of EAS directionality on the parent 1,3,5-trichlorobenzene (B151690) ring). Each of these positions is ortho to two chlorine atoms and para to one.
Given the strong deactivating nature of the three chlorine substituents, further electrophilic aromatic substitution on the ring would require harsh reaction conditions (e.g., high temperatures, strong Lewis acid catalysts, and potent electrophiles). Typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would proceed much more slowly than on less substituted benzenes masterorganicchemistry.comdocbrown.infomasterorganicchemistry.com.
If a reaction were to be forced, the incoming electrophile would be directed to one of the three available positions. The directing effects of the three chlorine atoms are additive. An electrophile attacking any of the open positions would be ortho to two chlorine atoms and para to one. The arenium ion intermediate would be stabilized by resonance from all three chlorine atoms.
The bromomethyl group itself is weakly deactivating due to the electron-withdrawing nature of the bromine atom, and it is considered to be an ortho-, para-director. However, its influence on the already heavily deactivated ring is likely to be minor compared to the powerful deactivating effect of the three chlorine atoms.
Radical Reaction Chemistry Involving the Bromomethyl Group
The presence of a bromomethyl group attached to the electron-deficient 1,3,5-trichlorobenzene ring dictates the radical chemistry of this molecule. The trichlorophenyl group significantly influences the stability of radical intermediates, thereby affecting the course of radical-mediated reactions.
Tandem Cyclization and Polymerization Mechanisms
While specific studies on tandem cyclization reactions involving this compound are not extensively documented, its structure suggests potential participation in such mechanisms. Tandem reactions often proceed through a radical pathway where an initial radical formation is followed by a series of intramolecular and intermolecular reactions. For this compound, the initial step would be the homolytic cleavage of the C-Br bond to generate a 2,4,6-trichlorobenzyl radical. The high degree of substitution on the benzene ring could sterically hinder some cyclization pathways, but it could also favor specific regioselective cyclizations if a suitable unsaturated moiety were present elsewhere in the molecule.
In the context of polymerization, this compound can be envisioned to participate in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst. The this compound could serve as an efficient initiator due to the lability of the carbon-bromine bond, which is further activated by the electron-withdrawing nature of the trichlorinated ring. The initiation step would involve the reversible abstraction of the bromine atom by a metal complex in a lower oxidation state, generating the 2,4,6-trichlorobenzyl radical which then initiates the polymerization of a monomer.
The general mechanism for ATRP initiation using a compound like this compound (R-X) can be represented as:
Table 1: Generalized Steps in Atom Transfer Radical Polymerization (ATRP) Initiation
| Step | Reaction | Description |
| Activation | R-X + Mtn-L | The initiator (R-X) reacts with the transition metal complex (Mtn-L) to form a radical (R•) and the metal complex in a higher oxidation state (X-Mtn+1-L). |
| Initiation | R• + Monomer | The generated radical (R•) adds to a monomer unit to start the polymer chain growth. |
| Deactivation | Pn• + X-Mtn+1-L | The growing polymer radical (Pn•) is reversibly deactivated by the higher oxidation state metal complex, reforming a dormant polymer chain (Pn-X) and the lower oxidation state metal complex. |
This controlled process allows for the synthesis of polymers with well-defined architectures and low polydispersity.
Role as a Radical Precursor or Intermediate
This compound is an excellent precursor for the 2,4,6-trichlorobenzyl radical. The stability of a benzylic radical is significantly influenced by the substituents on the aromatic ring. masterorganicchemistry.com Electron-withdrawing groups, such as chlorine, can destabilize a benzylic radical through an inductive effect. However, the radical is still resonance-stabilized by the benzene ring. The formation of the benzylic radical from this compound can be initiated by heat or light, particularly in the presence of a radical initiator. chemistrysteps.com
Once formed, this radical can act as an intermediate in various chemical transformations. For instance, it can abstract a hydrogen atom from a suitable donor, undergo addition to a double bond, or be trapped by a radical scavenger. The reactivity of this radical intermediate is a key factor in designing synthetic routes involving this compound.
Table 2: Factors Influencing Benzylic Radical Stability and Formation
| Factor | Influence on Radical Stability | Effect on C-H Bond Dissociation Energy (BDE) |
| Resonance | Stabilizing | Lowers BDE |
| Inductive Effect of Cl | Destabilizing (electron-withdrawing) | Increases BDE compared to unsubstituted toluene |
| Steric Hindrance | Can influence reaction rates | May affect the approach of reactants |
Mechanistic Investigations of Bromine Exchange and Rearrangement Reactions
The carbon-bromine bond in this compound is susceptible to nucleophilic substitution, which can proceed through different mechanisms depending on the reaction conditions.
Mechanistically, bromine exchange reactions on a benzylic halide can occur via SN1 or SN2 pathways.
SN2 Mechanism: A bimolecular nucleophilic substitution would involve a backside attack by a nucleophile, leading to an inversion of configuration if the carbon were chiral. Given the primary nature of the benzylic carbon in this compound, an SN2 pathway is generally favored, especially with good nucleophiles in aprotic solvents. libretexts.org
SN1 Mechanism: A unimolecular nucleophilic substitution would proceed through the formation of a benzylic carbocation intermediate. The stability of this carbocation is crucial. The electron-withdrawing nature of the three chlorine atoms on the benzene ring would significantly destabilize the adjacent positive charge of the 2,4,6-trichlorobenzyl carbocation through a strong inductive effect. This destabilization makes the formation of the carbocation energetically unfavorable, and thus an SN1 pathway is less likely compared to that of unsubstituted benzyl bromide. khanacademy.org
Rearrangement reactions involving the carbon skeleton are uncommon for simple benzylic halides like this compound under typical conditions. Carbocation rearrangements, which are a hallmark of SN1 reactions, are unlikely due to the aforementioned destabilization of the benzylic carbocation. Radical rearrangements of the 2,4,6-trichlorobenzyl radical are also not expected to be favorable as there are no apparent driving forces for such a process. The stability of the benzylic radical, despite the electronic effects of the chlorine atoms, is sufficient to prevent skeletal reorganization.
Derivatization and Functionalization Strategies Employing 2 Bromomethyl 1,3,5 Trichlorobenzene
Synthesis of Functionalized Organic Molecules via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for carbon-carbon bond formation, and 2-(bromomethyl)-1,3,5-trichlorobenzene serves as an excellent electrophilic partner in these transformations. The reactivity of the C(sp³)-Br bond in the bromomethyl group allows for its selective coupling with various organometallic reagents.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. youtube.com The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of the bromomethyl group) to form a Pd(II) intermediate. libretexts.org
Transmetalation: The organic group from an organometallic nucleophile (e.g., organostannane in Stille coupling or organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide. youtube.com
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comlibretexts.org
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. wikipedia.orgopenochem.orgorganic-chemistry.org The this compound can react with various organotin reagents (e.g., aryl-, vinyl-, or alkylstannanes) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield substituted diarylmethanes or other complex structures. libretexts.orgopenochem.org The reaction is known for its tolerance of a wide range of functional groups. openochem.org
Suzuki Coupling: The Suzuki-Miyaura reaction is a widely used method that couples an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govtcichemicals.com The reaction of this compound with arylboronic acids, catalyzed by a palladium complex, provides a direct route to synthesize 2-benzyl-1,3,5-trichlorobenzene derivatives. nih.govresearchgate.net This methodology is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents. tcichemicals.com The reactivity order for halides in Suzuki couplings is typically I > Br > OTf >> Cl. tcichemicals.com
Table 1: Representative Palladium-Catalyzed Suzuki Coupling of Benzylic Bromides with Arylboronic Acids This table presents analogous reactions, as specific data for this compound is not available. The principles are directly transferable.
| Electrophile | Nucleophile (Boronic Acid) | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 76 |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 71 |
| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 97 (selective C-Br coupling) |
Data adapted from analogous reactions reported in the literature. nih.govresearchgate.netnih.gov
Beyond palladium, other transition metals like nickel and copper can mediate the formation of carbon-carbon bonds using benzylic halides. These methods can offer alternative reactivity and selectivity.
Nickel-Catalyzed Coupling: Nickel catalysts, often being more cost-effective than palladium, are effective for cross-coupling reactions. A bipyridine-ligated nickel(0) catalyst, for instance, can react selectively with aryl bromides. nih.gov In the context of this compound, nickel catalysis could be employed to couple the bromomethyl group with various nucleophiles. Multimetallic systems, combining the orthogonal reactivity of two different metals like nickel and palladium, can enable complex transformations such as the direct cross-coupling of two different halides (e.g., an aryl bromide with an aryl triflate), avoiding the pre-formation of organometallic reagents. nih.gov
Copper-Mediated Reactions: Copper salts, particularly copper(I), can promote or catalyze coupling reactions. For example, copper(I) iodide is a common additive in Stille couplings where it is believed to facilitate the transmetalation step. Stoichiometric amounts of copper can also mediate cross-coupling under mild conditions without the need for palladium.
Accessing Heterocyclic Compounds and Cyclic Systems
The bromomethyl group is a key functional handle for constructing cyclic structures, particularly heterocycles containing oxygen, nitrogen, or sulfur atoms. This is typically achieved through intramolecular cyclization reactions.
Intramolecular nucleophilic substitution is a powerful strategy for forming rings. A common approach involves first attaching a side chain containing a nucleophilic group (e.g., -OH, -NH₂, -SH) to the trichlorobenzene ring. A subsequent intramolecular reaction between this nucleophile and the adjacent bromomethyl group leads to the formation of a fused heterocyclic system. Benzo-fused heterocycles are significant targets in medicinal chemistry and materials science. researchgate.net The synthesis of such compounds often involves the formation of an aromatic C-O or C-N bond in a key cyclization step. nih.govresearchgate.net For example, a 2-(2-hydroxyethyl)-1,3,5-trichlorobenzene precursor, upon treatment with a base, could undergo intramolecular Williamson ether synthesis to yield a dihydrobenzofuran derivative.
1,3-Dioxolanes are cyclic acetals widely used as protecting groups for carbonyls and diols and are present in many biologically active molecules. nih.govchemicalbook.com While typically formed from a carbonyl compound and a 1,2-diol, organic-chemistry.org precursors like this compound can be used to synthesize substituted oxygen heterocycles.
One synthetic route involves the oxidation of the bromomethyl group to an aldehyde (2,4,6-trichlorobenzaldehyde). This aldehyde can then be reacted with a 1,2-diol, such as ethylene glycol, in the presence of an acid catalyst to form the corresponding 2-(2,4,6-trichlorophenyl)-1,3-dioxolane. chemicalbook.comorganic-chemistry.org
Alternatively, the bromomethyl group can act as an electrophile in an alkylation reaction. For example, reaction with the anion of a 1,2-diol could lead to an intermediate that can subsequently cyclize to form a substituted 1,4-dioxane or other oxygen-containing rings. This approach is a cornerstone for building various benzo-fused oxygen heterocycles. researchgate.net
Table 2: General Strategies for Oxygen Heterocycle Synthesis Applicable to this compound Derivatives
| Starting Material Precursor | Reagent(s) | Resulting Heterocycle Core | Reaction Type |
| 2-(Bromomethyl)-1-(2-hydroxyethoxy)-3,5-dichlorobenzene | Base (e.g., NaH) | Dihydrobenzodioxine | Intramolecular Williamson Ether Synthesis |
| 2,4,6-Trichlorobenzaldehyde* | Ethylene Glycol, H⁺ | 1,3-Dioxolane | Acetalization |
| This compound | Catechol, Base | Dibenzodioxine derivative precursor | O-Alkylation |
*Derived from oxidation of this compound.
Preparation of Functional Monomers and Polymeric Precursors
Benzylic halides are valuable starting materials for the synthesis of functional monomers, which can then be polymerized to create materials with tailored properties. nih.gov The rigid, bulky, and halogenated nature of the 2,4,6-trichlorophenyl group can impart desirable characteristics such as high refractive index, thermal stability, and flame retardancy to a polymer.
A common strategy involves converting this compound into a polymerizable styrene derivative. This can be accomplished through several methods, such as a Wittig reaction with methylenetriphenylphosphorane to introduce the vinyl group.
Alternatively, the bromomethyl group can be used to introduce other polymerizable functionalities. For example, nucleophilic substitution with potassium methacrylate would yield (2,4,6-trichlorobenzyl) methacrylate, a monomer suitable for radical polymerization. Another approach involves converting the bromomethyl group to an aminomethyl group. mdpi.com This amine can then be coupled with various molecules, such as those containing acrylate or acrylamide functionalities, to generate a wide range of functional monomers. nih.govmdpi.com These monomers can be homopolymerized or copolymerized to produce advanced polymeric materials. nih.gov
Table 3: Potential Functional Monomers Derived from this compound
| Monomer Name | Synthetic Precursor | Key Transformation | Polymerization Method |
| 1,3,5-Trichloro-2-vinylbenzene | 2,4,6-Trichlorobenzaldehyde | Wittig Reaction | Radical, Cationic |
| (2,4,6-Trichlorobenzyl) methacrylate | This compound | Substitution with methacrylate anion | Radical Polymerization |
| N-(2,4,6-Trichlorobenzyl)acrylamide | 2-(Aminomethyl)-1,3,5-trichlorobenzene | Amide coupling with acryloyl chloride | Radical Polymerization |
Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the use of This compound for the applications outlined in the user's request. Searches for the derivatization and functionalization of this particular compound in the context of polymer chemistry, specifically for the design of bromomethylated monomers or as a precursor for conjugated polymers, did not yield any direct research findings.
Therefore, it is not possible to provide a scientifically accurate article on the "Design and Synthesis of Bromomethylated Monomers for Polymerization" or as "Precursors for Conjugated Polymers and Advanced Materials" focusing solely on this compound. The information required to fulfill the request as specified is not present in the currently accessible scientific databases and literature.
Advanced Spectroscopic and Structural Characterization of 2 Bromomethyl 1,3,5 Trichlorobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.
The ¹H and ¹³C NMR spectra of 2-(bromomethyl)-1,3,5-trichlorobenzene are predicted to be relatively simple due to the molecule's high degree of symmetry.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals. The protons of the bromomethyl group (-CH₂Br) would appear as a sharp singlet, anticipated in the region of 4.5-4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The two aromatic protons (at C4 and C6) are chemically equivalent and would also produce a singlet, expected around 7.3-7.5 ppm. The absence of adjacent protons on the ring leads to a singlet multiplicity for this signal.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals, corresponding to each carbon atom in the asymmetric unit of the molecule. The bromomethyl carbon (-CH₂Br) is expected to resonate at approximately 30-33 ppm. rsc.org The aromatic region would show five signals: two for the protonated carbons (C4 and C6) and three for the quaternary carbons substituted with chlorine (C1, C3, C5) or the bromomethyl group (C2). The chemical shifts for carbons bonded to chlorine are typically in the range of 130-135 ppm, while the carbon attached to the bromomethyl group would also appear in this region. nih.gov The specific assignments require comparison with data from related structures and computational predictions.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -CH₂Br | ~4.6 | Singlet (s) | ~31.5 |
| Ar-H (C4, C6) | ~7.4 | Singlet (s) | ~129.0 |
| Ar-C-Cl (C1, C3, C5) | - | - | ~134.0 |
| Ar-C-CH₂Br (C2) | - | - | ~138.0 |
To confirm the assignments from 1D NMR and unambiguously establish the covalent framework, various two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. mdpi.com For this compound, the HSQC spectrum would show a cross-peak correlating the proton signal at ~4.6 ppm with the carbon signal at ~31.5 ppm, confirming the -CH₂- group. Another cross-peak would link the aromatic proton signal at ~7.4 ppm to the aromatic carbon signal at ~129.0 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations (typically over two or three bonds) between protons and carbons. beilstein-journals.org This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:
A correlation from the bromomethyl protons (~4.6 ppm) to the adjacent quaternary aromatic carbon (C2, ~138.0 ppm) and the neighboring chlorine-substituted carbons (C1 and C3, ~134.0 ppm).
Correlations from the aromatic protons (~7.4 ppm) to the adjacent chlorine-substituted carbons (C3 and C5, ~134.0 ppm) and the carbon bearing the bromomethyl group (C2, ~138.0 ppm).
Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other. nih.gov In the case of this compound, no cross-peaks would be expected in the COSY spectrum, as the aromatic protons and the bromomethyl protons are isolated spin systems with no vicinal proton neighbors.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations present in a compound. thermofisher.com
The vibrational spectrum of this compound is characterized by modes arising from the substituted benzene (B151609) ring and the bromomethyl substituent. The molecule is assumed to have Cₛ point group symmetry, with vibrations classified as in-plane (A') or out-of-plane (A''). niscpr.res.in
C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3110-3070 cm⁻¹ region. niscpr.res.in The aliphatic C-H stretching modes of the -CH₂Br group would appear just below 3000 cm⁻¹.
C=C Aromatic Ring Vibrations: The characteristic stretching vibrations of the benzene ring typically appear in the 1600-1400 cm⁻¹ region.
C-Cl and C-Br Vibrations: The carbon-chlorine (C-Cl) stretching vibrations for substituted benzenes are generally found in the 1100-650 cm⁻¹ range. optica.org The carbon-bromine (C-Br) stretching vibration is expected at a lower frequency, typically between 700 and 500 cm⁻¹.
CH₂ Bending: The scissoring vibration of the CH₂ group is expected around 1430 cm⁻¹. rsc.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) aromatic | 3110 - 3070 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980 - 2950 | -CH₂- stretching |
| ν(C=C) | 1600 - 1400 | Aromatic ring stretching |
| δ(CH₂) | ~1430 | -CH₂- scissoring (bending) |
| ν(C-Cl) | 1100 - 650 | Aromatic C-Cl stretching |
| ν(C-Br) | 700 - 500 | Aliphatic C-Br stretching |
For a definitive assignment of the vibrational modes, especially in the complex fingerprint region, experimental spectra are often correlated with computational data. researchgate.net Quantum chemical calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are performed to calculate the harmonic vibrational frequencies. nih.gov
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled using empirical scaling factors to improve the agreement with experimental data. nih.gov This correlation allows for a more reliable assignment of each observed band in the FTIR and Raman spectra to a specific molecular vibration. researchgate.net Such analysis has been successfully applied to various halogenated benzene derivatives. niscpr.res.inniscpr.res.in
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. slideshare.net
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct and complex molecular ion region due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). chemguide.co.uk This results in a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, [M+8]⁺) corresponding to the various combinations of these isotopes. The nominal molecular weight is 292 g/mol (for ¹²C, ¹H, ³⁵Cl, and ⁷⁹Br).
The primary fragmentation pathway for benzylic halides is the cleavage of the carbon-halogen bond to form a stable benzylic carbocation. libretexts.org Therefore, the most prominent fragment ion is expected to result from the loss of a bromine radical (•Br).
Molecular Ion (M⁺): A complex cluster of peaks will be observed around m/z 292, 294, 296, 298, and 300, with relative intensities determined by the isotopic abundances of Br and three Cl atoms.
[M-Br]⁺ Fragment: The loss of Br (79 or 81 u) will lead to the formation of the 2,4,6-trichlorobenzyl cation. This fragment will appear as a cluster of peaks around m/z 213 (for ³⁵Cl₃), 215, 217, and 219. The isotopic pattern for three chlorine atoms (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) has a characteristic intensity ratio of approximately 27:27:9:1. This fragment is expected to be the base peak in the spectrum due to its high stability. libretexts.orgmiamioh.edu
| Ion | Predicted m/z (Nominal Mass) | Description |
|---|---|---|
| [C₇H₄BrCl₃]⁺˙ | 292 | Molecular Ion (M⁺) with characteristic isotopic cluster |
| [C₇H₄Cl₃]⁺ | 213 | [M-Br]⁺ fragment, likely the base peak, with characteristic Cl₃ isotopic cluster |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise mass determination of molecules, enabling the elucidation of elemental compositions and aiding in structural identification. For this compound, HRMS provides the exact mass of the molecular ion, which is essential for confirming its identity and distinguishing it from isobaric interferences. The presence of multiple halogen atoms (chlorine and bromine) with distinct isotopic patterns further complicates the mass spectrum, making high resolution indispensable for accurate analysis.
The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ⁷⁹Br). This calculated mass serves as a reference for experimental measurements.
Table 1: Theoretical Isotopic Masses for this compound (C₇H₄BrCl₃)
| Isotope Combination | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₇H₄⁷⁹Br³⁵Cl₃ | 291.8309 | 100.00 |
| C₇H₄⁸¹Br³⁵Cl₃ | 293.8289 | 97.98 |
| C₇H₄⁷⁹Br³⁵Cl₂³⁷Cl | 293.8280 | 97.53 |
| C₇H₄⁸¹Br³⁵Cl₂³⁷Cl | 295.8259 | 95.56 |
| C₇H₄⁷⁹Br³⁵Cl³⁷Cl₂ | 295.8250 | 31.68 |
| C₇H₄⁸¹Br³⁵Cl³⁷Cl₂ | 297.8230 | 31.04 |
| C₇H₄⁷⁹Br³⁷Cl₃ | 297.8221 | 3.42 |
Note: This table represents a simplified view of the major isotopic contributions. The actual spectrum would be a composite of these and other less abundant isotopic combinations.
Fragmentation Pathways and Structural Information
In mass spectrometry, following ionization, the molecular ion of this compound can undergo fragmentation, providing valuable structural information. The fragmentation patterns are influenced by the relative bond strengths within the molecule and the stability of the resulting fragments.
A primary and highly favorable fragmentation pathway for benzyl (B1604629) halides is the cleavage of the benzylic carbon-bromine bond. This is due to the formation of a stable benzylic carbocation, which is resonance-stabilized by the aromatic ring. For this compound, this would result in the loss of a bromine radical (•Br) and the formation of the 2,4,6-trichlorobenzyl cation.
Another potential fragmentation involves the loss of a chlorine atom from the aromatic ring, although this is generally less favorable than the cleavage of the C-Br bond. Subsequent fragmentations could involve the loss of HCl or further degradation of the aromatic ring under high-energy conditions.
Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry
| Fragment Ion | Proposed Structure | Nominal m/z |
|---|---|---|
| [C₇H₄BrCl₃]⁺• | Molecular Ion | 292 (for ⁷⁹Br, ³⁵Cl₃) |
| [C₇H₄Cl₃]⁺ | 2,4,6-trichlorobenzyl cation | 211 (for ³⁵Cl₃) |
| [C₇H₄BrCl₂]⁺ | Loss of a chlorine atom | 257 (for ⁷⁹Br, ³⁵Cl₂) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of intermolecular interactions. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is expected to play a significant role in the crystal packing of this compound. The bromine and chlorine atoms can interact with electron-rich regions of neighboring molecules.
Determination of Molecular Conformation and Geometry
While the trichlorobenzene ring is largely planar, the bromomethyl group has rotational freedom around the C-C single bond. X-ray crystallography would precisely determine the preferred conformation of the -CH₂Br group relative to the aromatic ring in the solid state. This conformation is influenced by steric hindrance from the adjacent chlorine atoms and by the aforementioned intermolecular interactions within the crystal lattice.
The analysis would also provide accurate measurements of all bond lengths and angles. For instance, the C-Br and C-Cl bond lengths, as well as the bond angles within the benzene ring and of the bromomethyl substituent, would be determined with high precision.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.50 |
| b (Å) | 12.30 |
| c (Å) | 15.25 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1599.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.825 |
Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis. Actual experimental data is not publicly available.
Applications and Future Directions in Organic Synthesis and Materials Science
Utility as a Versatile Building Block in Complex Molecule Synthesis
The primary role of 2-(bromomethyl)-1,3,5-trichlorobenzene in organic synthesis is as an alkylating agent. The benzyl (B1604629) bromide moiety is highly reactive towards nucleophiles, allowing for the introduction of the 2,4,6-trichlorobenzyl group into a wide range of molecular scaffolds.
In the realm of fine chemicals, which are complex, pure substances produced in limited quantities, compounds like this compound serve as valuable intermediates. The reactivity of the bromomethyl group allows it to be a key component in multi-step syntheses. For instance, related halogenated aromatic compounds are crucial intermediates in the production of agrochemicals and pharmaceuticals. The trichlorophenyl group can impart specific properties, such as thermal stability or biological activity, to the final product.
The synthesis of fine chemicals often involves sequential reactions to build a target molecule. A typical application for a benzyl bromide like this would be the etherification of a phenol (B47542) or alcohol, or the alkylation of an amine, to attach the trichlorobenzyl moiety. This process is fundamental in creating precursors for more complex structures, including specialized dyes, liquid crystal monomers, and active pharmaceutical ingredients. researchgate.net
The synthesis of macrocycles—large ring-like molecules—often relies on building blocks with multiple reactive sites that can be linked together. nih.gov For example, 1,3,5-tris(bromomethyl)benzene, a molecule with three reactive bromomethyl groups, is a well-established precursor for creating complex, three-dimensional macrocyclic structures. rsc.orgchemicalbook.com
However, this compound possesses only one such reactive site. Therefore, it is not suitable for forming the core ring structure of a macrocycle through self-condensation. Instead, its role would be to functionalize a pre-existing macrocycle. It could be reacted with a nucleophilic site on a macrocycle to append the 2,4,6-trichlorophenyl group to the periphery of the larger structure. This modification can be used to tune the solubility, electronic properties, or packing behavior of the macrocyclic compound.
Phthalocyanines, a specific class of macrocycles, are typically synthesized from phthalonitrile (B49051) derivatives. researchgate.netnih.govnih.gov While this compound is not a direct precursor for the phthalocyanine (B1677752) ring itself, it could potentially be used to modify the final phthalocyanine structure, provided the necessary reactive handles are present on the macrocycle.
Role in Advanced Materials Development
The unique electronic and steric properties of the 2,4,6-trichlorobenzyl group make it a candidate for incorporation into advanced materials, where it can influence bulk properties like thermal stability, flame retardancy, and polymer morphology.
Post-polymerization modification is a powerful strategy for creating functional polymers with tailored properties. The reactive nature of the bromomethyl group makes this compound an excellent candidate for grafting onto existing polymer backbones. This can be achieved by reacting it with polymers containing nucleophilic side chains, such as those with hydroxyl, amino, or carboxylate groups.
This functionalization can be used to:
Enhance Thermal Stability: The incorporation of heavily chlorinated aromatic rings can increase the thermal stability and flame-retardant properties of a polymer.
Control Morphology: The rigid and bulky trichlorophenyl group can influence the chain packing and morphology of the polymer, affecting its mechanical and optical properties.
Introduce a Reactive Handle: After attachment to a polymer, the chlorinated ring itself can serve as a site for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, although this typically requires harsh conditions.
| Polymer Functionalization Approach | Potential Outcome |
| Grafting onto a polymer with nucleophilic side groups | Introduction of the trichlorophenyl moiety |
| Use as a co-monomer in polymerization | Incorporation into the polymer backbone |
| Surface modification of a polymer material | Alteration of surface properties like hydrophobicity |
Conjugated polymers, which form the active layer in devices like Organic Field-Effect Transistors (OFETs), require an uninterrupted chain of sp²-hybridized carbon atoms for efficient charge transport. tcichemicals.comresearchgate.net The structure of this compound contains a saturated sp³-hybridized carbon atom (the -CH₂- group) linking the bromine to the benzene (B151609) ring. This "aliphatic linker" breaks the path of conjugation.
Consequently, this compound is not a suitable building block for the main backbone of a conjugated polymer. Its incorporation would disrupt the electronic pathways necessary for semiconductor performance. nih.govsigmaaldrich.com Instead, its role in this field would be limited to that of a modifying agent, potentially as a bulky, electron-withdrawing side chain attached to a conjugated backbone. Such side chains can influence the polymer's solubility, film morphology, and energy levels, which are critical parameters for device performance, but it would not contribute directly to charge transport along the polymer chain. nih.gov
One of the most relevant potential applications for this compound is in the study of polymer cure chemistry, particularly for halogenated rubbers like brominated butyl rubber (BIIR). collectionscanada.gc.ca BIIR is a copolymer valued for its low gas permeability and is used extensively in applications like tire inner liners. google.com The curing or vulcanization of BIIR involves cross-linking reactions at the allylic bromine sites on the polymer chain. researchgate.net
Due to the complexity of analyzing reactions within a bulk polymer network, small molecules that mimic the reactive sites of the polymer are often used as "model compounds". collectionscanada.gc.ca These model compounds allow for detailed mechanistic studies of the curing reactions using standard analytical techniques like NMR and mass spectrometry.
The this compound molecule contains a benzylic bromide. Benzylic and allylic halides exhibit similar reactivity profiles, particularly in nucleophilic substitution reactions, which are central to many rubber curing processes. Therefore, it could serve as an effective model compound to study the reaction kinetics and mechanisms of various curative systems for BIIR without the complications of the polymer matrix. collectionscanada.gc.ca Studies with such model compounds can help identify crosslink structures, understand degradation pathways, and develop more efficient and stable curative formulations for commercial rubber products. collectionscanada.gc.cautwente.nl
Applications in Ligand Design for Catalysis and Coordination Chemistry
The design of ligands is central to the development of transition metal catalysts. Ligands modulate the steric and electronic environment of a metal center, thereby fine-tuning its reactivity, selectivity, and stability. The unique substitution pattern of this compound makes it an intriguing precursor for novel ligand systems.
Tridentate ligands, which bind to a metal center through three donor atoms, are of significant interest in coordination chemistry as they often form highly stable "pincer" complexes. A common synthetic route to tridentate ligands, such as bis(azolylmethyl)phenyl systems, involves the reaction of a bis(azolyl) precursor with a benzylic halide.
While there is no specific literature detailing the use of this compound for this purpose, its structure is well-suited for such an application. The bromomethyl group provides a reactive site for nucleophilic substitution by azole-containing moieties. The resulting hypothetical ligand would feature a central, bulky trichlorophenyl ring.
Table 1: Potential Synthetic Pathway for a Tridentate Ligand
| Reactant A | Reactant B | Potential Product |
|---|
The presence of the three chlorine atoms on the phenyl ring would impart several key properties to the resulting ligand and its metal complexes:
Steric Hindrance: The bulky trichlorophenyl group would create a sterically demanding pocket around the metal center, potentially influencing the selectivity of catalytic reactions.
Electronic Effects: The electron-withdrawing nature of the chlorine atoms would decrease the electron density on the ligand backbone. This could modulate the electronic properties of the metal center, impacting its catalytic activity.
Metal-catalyzed polymerization is a cornerstone of modern materials science, enabling the synthesis of polymers with controlled molecular weights, architectures, and properties. The performance of the catalyst is heavily dependent on the ligand coordinated to the metal center.
Emerging Research Areas and Unexplored Reactivity
The unique combination of a reactive benzylic bromide and a heavily chlorinated aromatic ring in this compound opens up several avenues for future research.
One area of interest is the synthesis of novel pincer ligands. The central phenyl ring could serve as the backbone for ligands with various donor atoms, potentially leading to catalysts with novel reactivity. For example, functionalization of the aromatic ring itself, if possible, in conjunction with modifications at the bromomethyl position, could lead to a new class of multifunctional ligands.
The unexplored reactivity of the C-Br bond in this specific steric and electronic environment warrants investigation. Studies on its reaction kinetics and susceptibility to various nucleophiles could reveal unique reactivity patterns. Furthermore, the potential for this compound to serve as a building block in materials science is an emerging area of interest. The high chlorine content could impart properties such as flame retardancy or altered solubility to resulting polymers or materials. Its use in the synthesis of specialized liquid crystals or other functional materials remains an unexplored but potentially fruitful research direction.
Q & A
Q. What are the primary synthetic routes for 2-(bromomethyl)-1,3,5-trichlorobenzene, and what experimental conditions optimize yield?
The synthesis typically involves halogenation or nucleophilic substitution on a pre-functionalized benzene ring. For example:
- Friedel-Crafts alkylation of 1,3,5-trichlorobenzene with bromomethylating agents (e.g., bromomethyl ethers) under Lewis acid catalysis (AlCl₃ or FeCl₃) .
- Radical bromination of a methyl group in 2-methyl-1,3,5-trichlorobenzene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light .
Optimization: Control reaction temperature (40–60°C for radical bromination), stoichiometric excess of brominating agent (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy:
- ¹H NMR: A singlet for the three equivalent aromatic protons (δ 7.2–7.5 ppm) and a doublet for the bromomethyl group (δ 4.5–4.8 ppm, J = 6–8 Hz) .
- ¹³C NMR: Signals for aromatic carbons (δ 125–135 ppm) and bromomethyl carbon (δ 30–35 ppm) .
- GC-MS: Monitors purity and identifies degradation products (e.g., dehalogenated byproducts) using electron ionization (EI) at 70 eV .
- X-ray Crystallography: Resolves crystal packing and confirms regiochemistry .
Q. How should researchers handle and store this compound to ensure stability?
- Storage: Below 4°C in amber glass vials to prevent photodegradation of the C-Br bond .
- Handling: Use gloveboxes or Schlenk lines under inert gas (Ar/N₂) to avoid moisture-induced hydrolysis.
- Decomposition Risks: Avoid prolonged exposure to light or heat (>60°C), which can lead to HBr elimination or aryl radical formation .
Q. What are the key reactivity patterns of the bromomethyl group in this compound?
The bromomethyl group undergoes:
- Nucleophilic Substitution: With amines (e.g., forming benzylamines) or thiols (e.g., thioethers) in polar aprotic solvents (DMF, DMSO) .
- Elimination Reactions: Under basic conditions (e.g., K₂CO₃), yielding 1,3,5-trichlorostyrene via dehydrohalogenation .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in substitution reactions involving this compound?
- Steric Effects: The bromomethyl group at the 2-position creates steric hindrance, favoring reactions at the para positions (4- and 6-positions) of the benzene ring .
- Electronic Effects: Electron-withdrawing Cl groups activate the ring for electrophilic substitution but deactivate it for nucleophilic attacks. Computational studies (DFT) show localized electron density at the bromomethyl carbon, making it susceptible to SN2 mechanisms .
Q. What computational methods are used to model reaction pathways and electronic properties?
Q. How is this compound applied in synthesizing bioactive molecules or pharmaceuticals?
- Intermediate in Drug Synthesis: Used to introduce halogenated benzyl groups into kinase inhibitors or antimicrobial agents. For example, coupling with heterocycles (e.g., pyridine) via Suzuki-Miyaura cross-coupling .
- Proteolysis-Targeting Chimeras (PROTACs): The bromomethyl group serves as a linker for E3 ligase ligands .
Q. What are the environmental and toxicity profiles of this compound, and how are they assessed?
Q. How do contradictions in literature data on reaction yields or mechanisms arise, and how can they be resolved?
- Contradictions Example: Discrepancies in SN1 vs. SN2 dominance in substitution reactions.
- Resolution:
Q. How does this compound compare to its isomers or analogs in reactivity and applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
